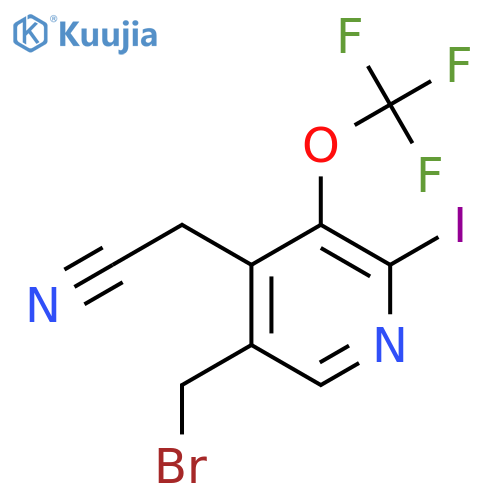Cas no 1804832-37-8 (5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile)

1804832-37-8 structure
商品名:5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile
CAS番号:1804832-37-8
MF:C9H5BrF3IN2O
メガワット:420.952483892441
CID:4813902
5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile
-
- インチ: 1S/C9H5BrF3IN2O/c10-3-5-4-16-8(14)7(6(5)1-2-15)17-9(11,12)13/h4H,1,3H2
- InChIKey: DKQXKMCXRIYWCV-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(CC#N)=C(C=N1)CBr)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 306
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 2.9
5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089002-1g |
5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile |
1804832-37-8 | 97% | 1g |
$1,564.50 | 2022-04-01 |
5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
1804832-37-8 (5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量